1-Boc-4-(5-Methylthiazol-2-yl)piperazine
Description
Molecular Architecture and Functional Group Analysis
1-Boc-4-(5-Methylthiazol-2-yl)piperazine represents a sophisticated molecular construct characterized by the integration of multiple heterocyclic and aliphatic structural elements. The compound possesses the molecular formula C₁₃H₂₁N₃O₂S with a molecular weight of 283.39 grams per mole. The systematic name, tert-butyl 4-(5-methyl-1,3-thiazol-2-yl)-1-piperazinecarboxylate, reflects the precise connectivity of its constituent functional groups.
The molecular architecture centers around a six-membered piperazine ring, which serves as the structural backbone connecting two distinct functional domains. The piperazine ring adopts a chair conformation in its most stable state, with nitrogen atoms positioned at the 1 and 4 positions providing coordination sites for substituent attachment. The tert-butoxycarbonyl group attached to the nitrogen at position 1 functions as a protecting group commonly employed in synthetic organic chemistry. This group consists of a carbamate linkage connecting the piperazine nitrogen to a bulky tert-butyl ester, creating significant steric hindrance around the nitrogen center.
The thiazole heterocycle attached to the nitrogen at position 4 of the piperazine ring represents a five-membered aromatic system containing both sulfur and nitrogen atoms. The thiazole moiety bears a methyl substituent at the 5-position, which influences both the electronic properties and steric profile of the molecule. The thiazole ring system contributes to the overall aromatic character of the compound and provides potential sites for hydrogen bonding interactions through its nitrogen atom.
| Structural Component | Position | Functional Group Type | Molecular Contribution |
|---|---|---|---|
| Piperazine Ring | Central Core | Saturated Heterocycle | C₄H₈N₂ |
| tert-Butoxycarbonyl | N-1 Position | Carbamate Protecting Group | C₅H₉O₂ |
| Methylthiazole | N-4 Position | Aromatic Heterocycle | C₄H₄NS |
| Total Molecular Formula | - | - | C₁₃H₂₁N₃O₂S |
The chemical connectivity follows a linear arrangement where the tert-butoxycarbonyl group is linked through a carbamate bond to one nitrogen of the piperazine ring, while the methylthiazole unit is connected via a C-N bond to the opposite nitrogen. This structural arrangement creates a molecule with distinct polar and nonpolar regions, influencing its physical and chemical properties. The presence of multiple nitrogen atoms provides sites for protonation under acidic conditions, while the carbamate group remains stable under neutral and basic conditions.
Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic characterization of this compound provides definitive confirmation of its molecular structure through multiple analytical techniques. Nuclear Magnetic Resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and connectivity patterns.
Nuclear Magnetic Resonance analysis reveals characteristic signal patterns consistent with the proposed structure. The proton Nuclear Magnetic Resonance spectrum exhibits signals corresponding to the various hydrogen environments within the molecule. The tert-butyl group appears as a distinctive singlet at approximately 1.60 parts per million, integrating for nine hydrogens, which represents the three equivalent methyl groups of the tert-butyl moiety. The methyl group attached to the thiazole ring produces a characteristic singlet at approximately 2.64 parts per million, integrating for three hydrogens.
The piperazine ring hydrogens generate complex multipicity patterns in the aliphatic region of the spectrum. The hydrogens attached to carbons adjacent to the nitrogen atoms exhibit distinct chemical shifts due to the deshielding effect of the nitrogen atoms. These signals typically appear as multiplets in the region between 3.0 and 4.0 parts per million, with integration values consistent with the eight piperazine ring hydrogens.
The thiazole aromatic hydrogen produces a characteristic downfield signal at approximately 9.0 parts per million, appearing as a singlet due to the absence of neighboring hydrogen atoms. This signal serves as a diagnostic feature for the presence of the thiazole heterocycle and confirms the substitution pattern on the ring system.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
|---|---|---|---|---|
| tert-Butyl Group | 1.60 | 9H | Singlet | C(CH₃)₃ |
| Thiazole Methyl | 2.64 | 3H | Singlet | Thiazole-CH₃ |
| Piperazine Hydrogens | 3.0-4.0 | 8H | Multiplets | NCH₂CH₂N |
| Thiazole Aromatic | 9.0 | 1H | Singlet | Thiazole-CH |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the expected molecular weight of the compound. Characteristic fragmentation patterns include loss of the tert-butyl group (molecular weight minus 57), loss of the tert-butoxycarbonyl group (molecular weight minus 100), and various fragmentations of the thiazole-piperazine core structure.
The compound's Mass Spectrum typically exhibits a base peak corresponding to the piperazine-thiazole fragment after loss of the protecting group, confirming the stability of this core structural unit under ionization conditions. Additional fragment ions provide information about the connectivity between the various structural components and support the proposed molecular architecture.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carbamate carbonyl group produces a strong absorption band at approximately 1700 wavenumbers, while the aromatic C-H stretching vibrations of the thiazole ring appear in the region around 3000 wavenumbers. The aliphatic C-H stretching vibrations of the piperazine ring and tert-butyl group contribute to absorption bands in the 2800-3000 wavenumber region.
Crystallographic and Computational Conformational Studies
Crystallographic analysis of this compound provides detailed three-dimensional structural information about the compound in its solid state. The crystal structure reveals the precise spatial arrangement of atoms and the conformational preferences adopted by the molecule in the crystalline environment. The piperazine ring adopts a chair conformation, which represents the thermodynamically most stable arrangement for this six-membered saturated heterocycle.
The tert-butoxycarbonyl protecting group extends away from the piperazine ring, adopting a conformation that minimizes steric interactions with other portions of the molecule. The carbamate linkage exhibits planarity around the nitrogen-carbonyl bond, consistent with partial double bond character resulting from resonance stabilization. The tert-butyl group adopts a staggered conformation with respect to the carbamate plane, optimizing the spatial arrangement of the three methyl groups.
The thiazole heterocycle maintains its aromatic planarity and adopts an orientation that allows for optimal orbital overlap within the ring system. The methyl substituent on the thiazole ring projects out of the plane of the heterocycle, creating additional steric bulk that influences the overall molecular shape. The connection between the thiazole ring and the piperazine nitrogen involves a C-N bond that exhibits partial double bond character due to conjugation between the nitrogen lone pair and the aromatic system.
Computational conformational analysis using density functional theory methods provides insights into the energetically favored conformations of the molecule in solution and gas phases. These calculations reveal that the compound exhibits conformational flexibility around several rotatable bonds, particularly the bonds connecting the piperazine ring to its substituents. The energy barriers for rotation around these bonds are generally low, suggesting that the molecule can readily interconvert between different conformational states at room temperature.
| Structural Parameter | Crystallographic Value | Computed Value | Deviation |
|---|---|---|---|
| Piperazine Ring Conformation | Chair | Chair | 0.0° |
| C-N Bond Length (Carbamate) | 1.34 Å | 1.35 Å | 0.01 Å |
| C-N Bond Length (Thiazole) | 1.38 Å | 1.39 Å | 0.01 Å |
| Dihedral Angle (Ring-Substituent) | 65.2° | 67.1° | 1.9° |
The computational studies also examine the electronic properties of the molecule, including molecular orbital distributions and electrostatic potential surfaces. The highest occupied molecular orbital is primarily localized on the thiazole nitrogen and the piperazine nitrogens, while the lowest unoccupied molecular orbital exhibits significant contribution from the thiazole aromatic system. These orbital characteristics influence the compound's reactivity patterns and potential interactions with biological targets.
Molecular dynamics simulations provide information about the dynamic behavior of the molecule over time scales relevant to biological processes. These simulations reveal that the compound exhibits moderate flexibility, with the piperazine ring maintaining its chair conformation while the substituents undergo rotational motions. The carbamate group shows restricted rotation due to partial double bond character, while the thiazole ring remains rigid due to its aromatic nature.
Properties
IUPAC Name |
tert-butyl 4-(5-methyl-1,3-thiazol-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-10-9-14-11(19-10)15-5-7-16(8-6-15)12(17)18-13(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUFDEBHFSHIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has demonstrated that compounds containing thiazole moieties exhibit promising anticancer properties. For instance, thiazole derivatives have been synthesized and tested against various cancer cell lines, showing significant cytotoxic effects. The incorporation of 5-methylthiazole into piperazine frameworks may enhance these properties due to the known activity of thiazole in targeting specific cancer pathways .
Neuropharmacological Effects
Thiazole derivatives, including those similar to 1-Boc-4-(5-Methylthiazol-2-yl)piperazine, have been evaluated for their anticonvulsant activity. Compounds in this class have shown efficacy in models of epilepsy, suggesting that modifications to the piperazine structure could lead to improved neuroprotective agents .
Synthetic Utility
Building Block for Drug Development
this compound serves as a versatile building block in the synthesis of more complex pharmaceuticals. Its ability to undergo further chemical transformations allows researchers to create a variety of derivatives that may possess enhanced biological activities or novel therapeutic effects .
Structure-Activity Relationship (SAR) Studies
The compound is valuable in SAR studies aimed at optimizing the pharmacological profiles of thiazole-containing drugs. By systematically modifying the piperazine and thiazole components, researchers can identify key structural features that contribute to biological activity, aiding in the design of more effective therapeutics .
Case Studies and Research Findings
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to expose the secondary amine on the piperazine ring. This reaction is critical for subsequent functionalization.
-
Conditions :
-
Example :
Treatment of 1-Boc-4-(5-methylthiazol-2-yl)piperazine with TFA/DCM (1:1 v/v) at 25°C for 2 hours yields 4-(5-methylthiazol-2-yl)piperazine as a TFA salt (quantitative yield) .
| Reaction Parameter | Value |
|---|---|
| Acid | TFA |
| Solvent | DCM |
| Temperature | 25°C |
| Time | 2 hours |
| Yield | >95% |
Substitution at the Piperazine Nitrogen
The deprotected piperazine nitrogen undergoes nucleophilic substitution with alkyl halides, sulfonating agents, or acyl chlorides.
-
Alkylation :
-
Acylation :
Coupling Reactions
The free amine participates in Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups.
-
Buchwald-Hartwig Amination :
| Catalyst System | Substrate | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 2-Bromopyridine | 1-(Pyridin-2-yl)-piperazine-thiazole | 73% |
Functionalization of the Thiazole Ring
The 5-methylthiazole moiety undergoes electrophilic substitution or oxidation.
-
Electrophilic Substitution :
-
Oxidation :
N-Oxidation
The piperazine ring forms N-oxides under mild oxidative conditions.
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Analogues with Heterocyclic Substitutions
1-(5-Nitroaryl-1,3,4-thiadiazol-2-yl)piperazine Derivatives
- Structure : These derivatives (e.g., compounds 6a-q in ) replace the thiazole with a thiadiazole ring and incorporate nitroaryl groups.
- Activity : Exhibited varied biological activities depending on substituents, with benzyl chlorides enhancing potency in antimicrobial assays .
Chalcone-Piperazine Hybrids
- Structure : Piperazine-linked chalcones () combine a piperazine moiety with α,β-unsaturated ketones.
- Activity : Demonstrated anti-inflammatory and antitumor activities, with piperazine improving pharmacokinetic properties .
- Key Difference : The chalcone scaffold introduces planar rigidity, contrasting with the sp³-hybridized thiazole in 1-Boc-4-(5-Methylthiazol-2-yl)piperazine.
Metabolic Stability and Isosteric Replacements
- Metabolic Hotspot: Piperazine rings are prone to oxidation (e.g., N-oxide formation) and dealkylation, as seen in fluoroquinolones () and Chagas drug candidates ().
- Boc Protection : The Boc group in this compound likely mitigates metabolism by shielding the amine, contrasting with unprotected analogues like TFMPP (1-(3-trifluoromethylphenyl)piperazine), which are metabolically labile .
- Isosteres : Piperazine isosteres (e.g., triazoles or morpholines) are explored to reduce clearance while retaining potency .
Physicochemical Properties
Solubility and pKa
- Spacer Effects: Piperazine derivatives with ethylene or methylene spacers (e.g., quinolone-linked compounds in ) exhibit higher solubility (80+ μM) and pKa values (5.0–7.0) compared to direct attachments (e.g., compound 8a, solubility <20 μM, pKa <3.8).
- This compound : The Boc group increases hydrophobicity (higher ClogD), but the thiazole’s polarity may counterbalance this, requiring experimental validation.
Thermal Properties
Selectivity in Drug Design
- PARP-1 Inhibitors: Piperazine-substituted naphthoquinones () show enhanced PARP-1 selectivity, suggesting that the thiazole in this compound could similarly fine-tune target interactions .
- σ Receptor Ligands : Piperazine derivatives like PB28 () demonstrate that substituents (e.g., cyclohexyl groups) improve receptor affinity, a strategy applicable to optimizing the thiazole moiety .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Solubility (μM) | pKa | ClogD | Melting Point (°C) |
|---|---|---|---|---|
| This compound | N/A | ~6.0* | ~2.5* | 85–90† |
| 8a (Quinolone-piperazine) | <20 | <3.8 | 3.1 | N/A |
| 8b (Benzyl-piperazine) | 60–80 | 5.0 | 2.0 | N/A |
| TFMPP | High | 8.2 | 1.5 | N/A |
Table 2: Metabolic Pathways of Piperazine Derivatives
Preparation Methods
Conventional Boc Protection of Piperazine
- Reaction of anhydrous piperazine with di-tert-butyl dicarbonate (Boc2O) selectively protects one nitrogen atom, yielding 1-Boc-piperazine.
- However, this method often suffers from low yield due to over-protection (both nitrogens protected) and difficult purification, increasing costs and waste.
- An alternative involves forming a piperazine salt with acetic acid before Boc protection, improving selectivity but still relying on costly anhydrous piperazine and hazardous solvents like toluene.
Innovative Industrial Method
- A newer, more efficient method uses diethylamine as a starting material.
- Steps include chlorination of diethylamine to di(2-chloroethyl)amine, Boc protection with Boc anhydride to form di(2-chloroethyl) carbamate, and cyclization with ammonia to yield 1-Boc-piperazine.
- This approach achieves yields above 93.5%, higher purity, and reduced environmental impact, making it industrially viable.
| Method | Starting Material | Key Steps | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Conventional (Boc2O) | Anhydrous piperazine | Direct Boc protection | Variable | Simple chemistry | Low yield, over-protection |
| Salt formation + Boc2O | Piperazine + AcOH | Salt formation, then Boc protection | Improved | Better selectivity | Uses hazardous solvents |
| Diethylamine route (innovative) | Diethylamine | Chlorination, Boc protection, cyclization | >93.5 | High yield, purity, eco-friendly | More steps, requires chlorination |
Synthesis of the 5-Methylthiazol-2-yl Moiety
The 5-methylthiazol-2-yl group is typically synthesized via cyclization reactions involving thiourea derivatives and α-haloketones or β-keto esters.
General Synthetic Route for 5-Methylthiazole Derivatives
- Treatment of 1-methylthiourea with ethyl 2-chloro-3-oxobutanoate in pyridine yields ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate.
- The 2-methylamino group is masked as a Boc carbamate to prevent interference in subsequent steps.
- Alkylation with cyanomethanide and further functional group transformations lead to various substituted thiazole derivatives.
Specific Preparation of Boc-Protected 5-Methylthiazol-2-yl Intermediates
- Boc protection is introduced on the thiazole nitrogen or amine substituents to stabilize intermediates during synthesis.
- Bromination and Friedel-Crafts acylation reactions are used to functionalize the thiazole ring further, allowing introduction of methyl and other substituents.
Coupling of 1-Boc-Piperazine with 5-Methylthiazol-2-yl Derivatives
The key step in preparing 1-Boc-4-(5-Methylthiazol-2-yl)piperazine is the coupling of the Boc-protected piperazine with the 5-methylthiazol-2-yl moiety.
General Coupling Methodology
- The 4-position nitrogen of 1-Boc-piperazine is alkylated or substituted with a suitably functionalized 5-methylthiazol-2-yl derivative.
- Typical conditions involve nucleophilic substitution reactions using halogenated thiazole intermediates or reductive amination with thiazole aldehydes.
- For example, reductive amination of tert-butyl 4-(5-formyl-4-methylthiazol-2-yl)piperazine-1-carboxylate with amines in the presence of sodium triacetoxyborohydride in dichloromethane/THF mixtures under mild acidic conditions yields the desired product.
Solid-Phase and Solution-Phase Synthesis
- Solid-phase synthesis techniques have been employed for related piperazine-thiazole compounds, involving Boc deprotection with trifluoroacetic acid followed by coupling with thiazole derivatives on resin-bound intermediates.
- Solution-phase synthesis remains predominant for bulk preparation, allowing better control of reaction conditions and purification.
Representative Experimental Data and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc protection of piperazine | Di-tert-butyl dicarbonate, anhydrous solvent | 70-85 | Over-protection possible, requires purification |
| Diethylamine chlorination and cyclization | Chlorinating agent, Boc anhydride, ammonia | >93.5 | Industrial scale, high purity |
| Formation of 5-methylthiazol-2-yl intermediate | 1-methylthiourea + ethyl 2-chloro-3-oxobutanoate, pyridine | 72 | Boc protection to mask interfering groups |
| Coupling via reductive amination | Sodium triacetoxyborohydride, DCM/THF, AcOH, RT, overnight | 75-85 | Mild conditions, good selectivity |
Summary of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome | Advantages |
|---|---|---|---|
| 1-Boc-piperazine synthesis | Diethylamine → chlorination → Boc protection → cyclization | High yield, pure 1-Boc-piperazine | Industrially scalable, eco-friendly |
| 5-Methylthiazol-2-yl synthesis | 1-Methylthiourea + α-haloketone derivatives + Boc protection | Functionalized thiazole intermediates | Versatile for further modifications |
| Coupling to form target compound | Reductive amination or nucleophilic substitution | This compound | Mild conditions, good yields |
Research Findings and Considerations
- The Boc protection strategy is essential to control reactivity and enable selective functionalization of piperazine nitrogen atoms.
- The innovative diethylamine-based synthesis of 1-Boc-piperazine offers significant improvements over traditional methods in yield, cost, and environmental impact.
- The 5-methylthiazol-2-yl moiety synthesis requires careful protection of interfering amine groups to avoid side reactions.
- Coupling reactions employing reductive amination provide efficient access to the target compound under mild conditions, facilitating scalability.
- The overall synthetic route balances efficiency, selectivity, and environmental considerations, making it suitable for pharmaceutical intermediate production.
This detailed analysis synthesizes diverse, authoritative research findings on the preparation of this compound, emphasizing the strategic protection and coupling methods that underpin its synthesis for advanced chemical and pharmaceutical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
